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Compound of Interest

4-(2-Chlorophenyl)piperidine
Compound Name:

hydrochloride
CAS No.: 82211-92-5
Cat. No.: B1612792

Get Quote

Executive Technical Summary

4-(2-Chlorophenyl)piperidine hydrochloride (CAS: 82211-92-5 for HCI; 26905-02-2 for free
base) is a bioactive 4-arylpiperidine scaffold. Unlike its para-substituted analogs (e.g., the
haloperidol intermediate), the ortho-chloro substitution confers unique steric properties that
modulate its binding affinity and selectivity profiles.

Its primary mechanism of action involves allosteric modulation of the Sigma-1 receptor (01R), a
chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane
(MAM). Secondarily, it exhibits polypharmacology within the monoaminergic system, acting as
a ligand for serotonin receptors (5-HT) and transporters. It is widely utilized as a "privileged
structure” in medicinal chemistry for fragment-based drug design (FBDD) targeting
neuroprotection, neuropathic pain, and psychometric modulation.

Chemical Identity & Structural Pharmacodynamics
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Structural Basis of Interaction

The molecule consists of a piperidine ring connected at the C4 position to a phenyl ring bearing
a chlorine atom at the ortho (C2) position.

» Cationic Interaction: At physiological pH, the secondary amine of the piperidine ring is
protonated (

). This positive charge is critical for forming an electrostatic salt bridge with the conserved
Asp126 residue in the Sigma-1 receptor binding pocket.

» Hydrophobic Pharmacophore: The 2-chlorophenyl moiety occupies the primary hydrophobic
pocket of the receptor. The ortho-chloro substituent introduces steric bulk that forces the
phenyl ring into a twisted conformation relative to the piperidine chair, altering the

stacking interactions compared to para-substituted analogs.

hvsicochemical bl

Property Value Relevance

Molecular Formula Stoichiometry (HCI salt)
Molecular Weight 232.15 g/mol Fragment-based screening
LogP (Predicted) ~2.7-3.1 BBB Permeability (High)
H-Bond Donors 1 (NH) Receptor anchoring
Topological Polar Surface Area  12.0 A2 CNS Penetration efficiency

Mechanism of Action: Signaling & Causality
Primary Target: Sigma-1 Receptor (c1R) Modulation

The olR is not a classical G-protein coupled receptor (GPCR) but a ligand-operated
chaperone. 4-(2-Chlorophenyl)piperidine acts as a ligand that triggers the translocation of 01R
from the MAM to other cellular compartments.

Mechanistic Cascade:
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e Ligand Binding: The compound enters the cell (lipophilic diffusion) and binds to o1R at the
ER membrane.

» Chaperone Dissociation: Binding causes 01R to dissociate from Binding Immunoglobulin
Protein (BiP/GRP78).

e |IP3R Stabilization: The active 01R-ligand complex interacts with Inositol 1,4,5-trisphosphate
receptors (IP3R) type 3.

e Calcium Flux Regulation: This interaction prevents the degradation of IP3R and ensures
proper

transfer from the ER to the mitochondria.

e Mitochondrial Bioenergetics: Enhanced

influx activates the TCA cycle enzymes (pyruvate dehydrogenase,
-ketoglutarate dehydrogenase), increasing ATP production and reducing Reactive Oxygen

Species (ROS).

Secondary Target: Serotonergic Modulation

The 4-arylpiperidine scaffold is a structural isomer of the phenylpiperazine class (e.g., mCPP).

o 5-HT Receptors: It exhibits affinity for 5-HT2C and 5-HT7 receptors. The 2-chloro
substitution often reduces intrinsic efficacy compared to 3-chloro analogs, potentially acting
as a partial agonist or antagonist.

o Transporters: It can block the Serotonin Transporter (SERT), inhibiting reuptake and
increasing synaptic 5-HT levels.

Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 mediated pathway activated by the compound.
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Caption: Figure 1.[1] Mechanism of Sigma-1 Receptor activation by 4-(2-
Chlorophenyl)piperidine, leading to mitochondrial regulation.
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Experimental Protocols (Self-Validating Systems)
Protocol A: Radioligand Binding Assay (Sigma-1 vs.
Sigma-2)

Objective: Determine the affinity (

) of 4-(2-Chlorophenyl)piperidine for c1R and 02R to assess selectivity.

Reagents:
o Tissue: Guinea pig brain membranes (rich in 01) and Rat liver membranes (rich in 02).
« Radioligands:

-Pentazocine (specific for o1) and
-DTG (universal sigma, used with (+)pentazocine mask for 02).

e Test Compound: 4-(2-Chlorophenyl)piperidine HCI (dissolved in DMSO).
Workflow:

e Preparation: Homogenize tissue in 50 mM Tris-HCI buffer (pH 7.4). Centrifuge at 40,000 x g
for 15 min. Resuspend pellet.

e Incubation (ol):
o Mix 100 pg membrane protein + 3 nM

-Pentazocine + Test Compound (
to
M).
o Incubate at 37°C for 120 minutes. (Equilibrium is slower for lipophilic piperidines).

e Incubation (02):

o Mix 100 pg membrane protein + 3 nM
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-DTG + 100 nM (+)-Pentazocine (to mask o1l sites) + Test Compound.
o Incubate at 25°C for 60 minutes.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine
(reduces non-specific binding).

o Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.
Validation Check:
o Control: Haloperidol should show high affinity (

nM) for both subtypes.

e Specific Binding: Must be >80% of total binding.

Protocol B: Functional Calcium Mobilization Assay

Objective: Determine if the compound acts as an agonist or antagonist at 01R.

Workflow:

Cell Line: NG108-15 neuroblastoma cells (endogenous o1R expression).

Dye Loading: Incubate cells with Fura-2 AM (2 uM) for 30 min at 37°C.

Baseline Measurement: Record fluorescence ratio (340/380 nm).

Agonist Challenge: Apply Bradykinin (BK) to induce ER

release.

Treatment:
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o Agonist Mode: Pre-incubate with 4-(2-Chlorophenyl)piperidine. If it is an agonist, it will
potentiate the BK-induced

spike.

o Antagonist Mode: Co-incubate with a known agonist (e.g., PRE-084). If it is an antagonist,
it will attenuate the PRE-084 effect.

Safety & Handling (MSDS Summary)
¢ Signal Word:WARNING
» Hazard Statements:

o H315: Causes skin irritation.[2][3]

o H319: Causes serious eye irritation.[2][3]

o H335: May cause respiratory irritation.[3]

e Handling: Use in a fume hood. Wear nitrile gloves. This compound is a potent CNS active
agent; avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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